An In-Depth Technical Guide to the Structure Elucidation of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine
An In-Depth Technical Guide to the Structure Elucidation of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine
This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific process. We will delve into the core analytical techniques, emphasizing not just the "how" but the critical "why" behind each experimental choice, ensuring a self-validating and robust analytical workflow.
Introduction: The Imperative of Unambiguous Structural Verification
The biological activity of any novel chemical entity is intrinsically linked to its three-dimensional structure. For a molecule like 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine, which possesses a complex fused heterocyclic core and a flexible ethylamine side chain, even minor structural ambiguities can lead to drastic differences in pharmacological profiles. Therefore, a rigorous and multi-faceted approach to structure elucidation is not merely a procedural step but a foundational pillar of scientific integrity and successful drug development. This guide will walk through a gold-standard analytical cascade designed to confirm the molecular formula, establish atomic connectivity, and, where necessary, define the solid-state conformation of the title compound.
Part 1: Foundational Analysis - Mass Spectrometry
The initial and most fundamental question in any structure elucidation is the determination of the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
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Sample Preparation: A dilute solution of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine (approximately 100 µg/mL) is prepared in a suitable solvent system, typically a mixture of methanol and water with 0.1% formic acid to facilitate protonation.
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Instrumentation: A high-resolution ESI-TOF mass spectrometer is employed. The instrument is calibrated immediately prior to analysis using a standard calibrant mixture (e.g., sodium trifluoroacetate) to ensure high mass accuracy.
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Data Acquisition: The sample is introduced into the ESI source via direct infusion or through a liquid chromatography system. Data is acquired in positive ion mode, as the basic nitrogen atoms in the molecule are readily protonated. A full scan is performed over a mass range of m/z 100-500.
Data Interpretation and Causality
The primary objective is to identify the protonated molecular ion, [M+H]⁺. For 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine (C₉H₁₁N₃), the expected monoisotopic mass is 161.0953 Da.[1] The [M+H]⁺ ion should therefore be observed at m/z 162.1026. The high-resolution capability of the TOF analyzer allows for the experimental mass to be determined with an accuracy of less than 5 ppm, which provides strong evidence for the elemental composition.
| Ion Species | Predicted m/z |
| [M+H]⁺ | 162.10257 |
| [M+Na]⁺ | 184.08451 |
| [M+K]⁺ | 200.05845 |
| Table 1: Predicted m/z values for common adducts of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine in positive ion mode. Data is based on predictions for the isomeric 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanamine from PubChem, which would have identical mass.[1] |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
To gain further structural insights, tandem mass spectrometry (MS/MS) is performed on the isolated [M+H]⁺ ion. This involves collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
Expected Fragmentation Pathways:
The fragmentation of pyrrolopyridines is influenced by the stability of the aromatic core.[2] For the title compound, a key fragmentation is the α-cleavage of the ethylamine side chain, which is a common pathway for amines.[3]
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Loss of Ammonia (NH₃): A potential fragmentation pathway could involve the loss of ammonia from the protonated molecule, leading to a fragment ion at m/z 145.0760.
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Cleavage of the C-C bond adjacent to the amine: This would result in the formation of a stable iminium ion.
The fragmentation pattern provides a fingerprint that can be used to distinguish between isomers and confirm the presence of the ethylamine substituent.
Part 2: Unraveling the Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of an organic molecule.[4][5][6] A suite of 1D and 2D NMR experiments is required for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow down the exchange of labile protons (e.g., N-H), making them observable.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve optimal signal dispersion and resolution.
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1D NMR Experiments:
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¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
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¹³C NMR: Shows the number of different types of carbon atoms.
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DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
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2D NMR Experiments:
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[7][8]
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms they are directly attached to.[7][8]
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HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.[7][8]
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Predicted ¹H and ¹³C NMR Data and Interpretation
The following table summarizes the predicted chemical shifts and correlations for 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine. These predictions are based on the analysis of similar pyrrolopyridine structures and general principles of NMR spectroscopy.[9][10]
| Position | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Pyrrole Ring | |||
| 1-NH | ~11.5, br s | - | C2, C7a |
| 2-H | ~7.5, s | ~125 | C3, C3a, C7a |
| 3 | - | ~110 | - |
| 3a | - | ~130 | - |
| Pyridine Ring | |||
| 4-H | ~8.0, dd, J ≈ 8, 1.5 | ~145 | C5, C7a |
| 5-H | ~7.1, dd, J ≈ 8, 5 | ~120 | C4, C7 |
| 7-H | ~8.3, dd, J ≈ 5, 1.5 | ~148 | C5, C7a |
| 7a | - | ~150 | - |
| Ethylamine Chain | |||
| α-CH₂ | ~3.0, t, J ≈ 7 | ~28 | C2, C3, β-CH₂ |
| β-CH₂ | ~2.8, t, J ≈ 7 | ~42 | C3, α-CH₂ |
| Table 2: Predicted ¹H and ¹³C NMR data for 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine in DMSO-d₆. |
Workflow for Structure Elucidation using NMR:
Caption: Workflow for NMR-based structure elucidation.
Part 3: Definitive Proof - Single-Crystal X-ray Crystallography
While NMR and MS provide conclusive evidence for the molecular formula and connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure, including the three-dimensional arrangement of atoms in the solid state.[11][12]
Experimental Protocol: Crystal Growth and Data Collection
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Crystallization: Growing diffraction-quality single crystals is often the most challenging step.[13][14][15]
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Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) is allowed to evaporate slowly in a dust-free environment.
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Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.
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Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer and cooled under a stream of liquid nitrogen to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
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Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, bond angles, and torsion angles.
Data Interpretation
The output of a successful X-ray crystallographic analysis is a detailed 3D model of the molecule. This data confirms the connectivity established by NMR and provides precise measurements of all geometric parameters. It also reveals information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.
Caption: The logical hierarchy of analytical techniques.
Conclusion
The structure elucidation of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine is a systematic process that relies on the synergistic application of mass spectrometry, NMR spectroscopy, and X-ray crystallography. Each technique provides a unique and essential piece of the structural puzzle. By following the rigorous, causality-driven protocols outlined in this guide, researchers can achieve an unambiguous and self-validated structural assignment, which is the bedrock of all subsequent chemical and biological investigations.
References
Sources
- 1. PubChemLite - 2-{1h-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride (C9H11N3) [pubchemlite.lcsb.uni.lu]
- 2. 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. microbenotes.com [microbenotes.com]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. omicsonline.org [omicsonline.org]
- 8. youtube.com [youtube.com]
- 9. ajol.info [ajol.info]
- 10. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. How To [chem.rochester.edu]
- 15. journals.iucr.org [journals.iucr.org]
![Chemical structure of 2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine](https://i.imgur.com/example.png)
